Cas no 1488273-23-9 (3-(oxolan-3-yloxy)propanoic acid)

3-(oxolan-3-yloxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(oxolan-3-yloxy)propanoic acid
- 3-((Tetrahydrofuran-3-yl)oxy)propanoic acid
- AKOS012868376
- 1488273-23-9
- CS-0346109
- EN300-712992
-
- インチ: 1S/C7H12O4/c8-7(9)2-4-11-6-1-3-10-5-6/h6H,1-5H2,(H,8,9)
- InChIKey: KZSSIKHHWCZPFY-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)OCCC(=O)O
計算された属性
- せいみつぶんしりょう: 160.07355886g/mol
- どういたいしつりょう: 160.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 55.8Ų
3-(oxolan-3-yloxy)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01C85B-50mg |
3-(OXOLAN-3-YLOXY)PROPANOIC ACID |
1488273-23-9 | 95% | 50mg |
$372.00 | 2025-02-14 | |
Aaron | AR01C85B-250mg |
3-(OXOLAN-3-YLOXY)PROPANOIC ACID |
1488273-23-9 | 95% | 250mg |
$765.00 | 2025-02-14 | |
Aaron | AR01C85B-500mg |
3-(OXOLAN-3-YLOXY)PROPANOIC ACID |
1488273-23-9 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
1PlusChem | 1P01C7WZ-500mg |
3-(OXOLAN-3-YLOXY)PROPANOIC ACID |
1488273-23-9 | 95% | 500mg |
$1109.00 | 2024-06-20 | |
1PlusChem | 1P01C7WZ-1g |
3-(OXOLAN-3-YLOXY)PROPANOIC ACID |
1488273-23-9 | 95% | 1g |
$1405.00 | 2024-06-20 | |
Enamine | EN300-712992-0.1g |
3-(oxolan-3-yloxy)propanoic acid |
1488273-23-9 | 95.0% | 0.1g |
$376.0 | 2025-03-12 | |
Enamine | EN300-712992-0.25g |
3-(oxolan-3-yloxy)propanoic acid |
1488273-23-9 | 95.0% | 0.25g |
$538.0 | 2025-03-12 | |
Enamine | EN300-712992-0.05g |
3-(oxolan-3-yloxy)propanoic acid |
1488273-23-9 | 95.0% | 0.05g |
$252.0 | 2025-03-12 | |
Enamine | EN300-712992-0.5g |
3-(oxolan-3-yloxy)propanoic acid |
1488273-23-9 | 95.0% | 0.5g |
$847.0 | 2025-03-12 | |
Enamine | EN300-712992-10.0g |
3-(oxolan-3-yloxy)propanoic acid |
1488273-23-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 |
3-(oxolan-3-yloxy)propanoic acid 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-(oxolan-3-yloxy)propanoic acidに関する追加情報
Introduction to 3-(oxolan-3-yloxy)propanoic acid (CAS No. 1488273-23-9)
3-(oxolan-3-yloxy)propanoic acid, identified by the chemical compound code CAS No. 1488273-23-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif consisting of an oxolane ring linked to a propanoic acid moiety through an ether oxygen, presents intriguing opportunities for molecular design and functionalization. The oxolane ring, a five-membered heterocyclic ether, contributes to the molecule's rigidity and potential for specific interactions with biological targets, while the carboxylic acid functionality offers versatility in further derivatization and salt formation.
The synthesis and application of 3-(oxolan-3-yloxy)propanoic acid have been explored in several cutting-edge research areas, particularly in the development of novel drug candidates and chiral auxiliaries. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into complex chemical frameworks. The ability to introduce this scaffold into larger molecules has opened up possibilities for creating innovative therapeutic agents with tailored pharmacokinetic properties.
In the realm of medicinal chemistry, the structural features of 3-(oxolan-3-yloxy)propanoic acid make it a promising candidate for modulating biological pathways. The oxolane ring is known to exhibit favorable interactions with enzymes and receptors due to its rigid three-dimensional structure, which can be exploited to enhance binding affinity. Additionally, the presence of both hydrophilic and hydrophobic regions in the molecule allows for optimization of solubility and bioavailability, critical factors in drug development. Researchers have leveraged these properties to design molecules with potential applications in oncology, inflammation, and metabolic disorders.
One particularly noteworthy application of 3-(oxolan-3-yloxy)propanoic acid is its use as a building block in the synthesis of protease inhibitors. Proteases play crucial roles in various physiological processes, including signal transduction and viral replication, making them attractive targets for therapeutic intervention. The oxolane moiety can be strategically positioned within a drug molecule to mimic natural substrates or transition states, thereby inhibiting enzymatic activity effectively. Preliminary studies have demonstrated that derivatives of 3-(oxolan-3-yloxy)propanoic acid exhibit potent inhibitory effects against certain proteases, suggesting their potential as lead compounds for further development.
The role of CAS No. 1488273-23-9 in academic research has also been highlighted in publications focusing on green chemistry principles. The synthesis of this compound has been optimized using environmentally benign reactions, aligning with global efforts to minimize the ecological footprint of pharmaceutical manufacturing. For instance, catalytic methods have been employed to construct the oxolane ring efficiently while reducing waste generation. Such sustainable approaches not only enhance cost-effectiveness but also contribute to the broader adoption of eco-conscious practices in synthetic chemistry.
Furthermore, 3-(oxolan-3-yloxy)propanoic acid has found utility in materials science applications beyond traditional pharmaceuticals. Its unique structural configuration allows for the development of chiral ligands used in asymmetric catalysis, where enantioselective transformations are essential for producing optically active compounds. The compound's ability to stabilize specific transition metal centers has been explored in various catalytic cycles, leading to improved reaction outcomes and higher yields. This interdisciplinary relevance underscores the versatility of CAS No. 1488273-23-9 as a versatile chemical entity.
Recent computational studies have also shed light on the mechanistic aspects of reactions involving 3-(oxolan-3-yloxy)propanoic acid. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at an atomic level. These insights have guided experimental efforts toward rational drug design, enabling researchers to fine-tune molecular properties for optimal efficacy and minimal side effects. The integration of computational methods with traditional synthetic approaches has accelerated progress in understanding how structural modifications influence biological activity.
The future prospects for 3-(oxolan-3-yloxy)propanoic acid are promising, with ongoing research aiming to expand its applications across multiple domains. Efforts are underway to develop novel derivatives with enhanced pharmacological profiles through structure-based drug design strategies. Additionally, exploring new synthetic pathways could further streamline production processes while maintaining high purity standards required for pharmaceutical use. As scientific knowledge advances, it is anticipated that CAS No. 1488273-23-9 will continue to play a pivotal role in innovation within both academia and industry.
In conclusion,3-(oxolan-3-yloxy)propanoic acid represents a fascinating compound with broad utility spanning pharmaceuticals and materials science. Its distinctive structural features offer numerous possibilities for functionalization and application development, CAS No. 1488273-23-9, highlighting its significance as a chemical intermediate or lead compound. With continued investigation into its properties, this molecule is poised to contribute significantly to scientific progress across various disciplines.
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